molecular formula C10H15NO3S B2539952 N-ethyl-2-methoxy-5-methylbenzenesulfonamide CAS No. 712316-10-4

N-ethyl-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2539952
CAS RN: 712316-10-4
M. Wt: 229.29
InChI Key: HOGSWJPJGFJKOT-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-5-methylbenzenesulfonamide, also known as EBS, is a sulfonamide derivative that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable compound for studying the mechanisms of action of different drugs and other substances.

Mechanism of Action

N-ethyl-2-methoxy-5-methylbenzenesulfonamide has been found to block the activity of certain ion channels, including the acid-sensing ion channel (ASIC) and the transient receptor potential vanilloid 1 (TRPV1) channel. This blockage occurs by binding to a specific site on the channel, preventing the flow of ions through the channel and altering the cellular response to various stimuli.
Biochemical and Physiological Effects:
N-ethyl-2-methoxy-5-methylbenzenesulfonamide has been found to have various biochemical and physiological effects, including reducing inflammation and pain, regulating blood pressure, and modulating the activity of different neurotransmitters. It has also been found to have anti-tumor and anti-metastatic properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its well-characterized mechanism of action, which allows researchers to study the effects of other substances on ion channels with greater precision. However, one limitation of using N-ethyl-2-methoxy-5-methylbenzenesulfonamide is its relatively low potency compared to other ion channel blockers, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research involving N-ethyl-2-methoxy-5-methylbenzenesulfonamide, including investigating its potential as a therapeutic agent for various diseases, exploring its effects on different ion channels and signaling pathways, and developing more potent derivatives of the compound for use in research and clinical applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-ethyl-2-methoxy-5-methylbenzenesulfonamide and its potential interactions with other drugs and substances.

Synthesis Methods

N-ethyl-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction yields N-ethyl-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

N-ethyl-2-methoxy-5-methylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reference compound for studying the mechanisms of action of other drugs. It has also been used to investigate the effects of different substances on cellular signaling pathways and to study the structure and function of ion channels.

properties

IUPAC Name

N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-11-15(12,13)10-7-8(2)5-6-9(10)14-3/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGSWJPJGFJKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-5-methylbenzenesulfonamide

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